N-(piperidin-4-ylmethyl)pyridine-2-carboxamide
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Overview
Description
N-(piperidin-4-ylmethyl)pyridine-2-carboxamide: is a chemical compound that belongs to the class of pyridine carboxamides It is characterized by the presence of a piperidine ring attached to a pyridine ring through a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(piperidin-4-ylmethyl)pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with piperidine-4-methanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at room temperature to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: N-(piperidin-4-ylmethyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the piperidine or pyridine rings.
Scientific Research Applications
Chemistry: N-(piperidin-4-ylmethyl)pyridine-2-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological targets, such as enzymes or receptors .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being explored for its activity against various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to enhance their properties .
Mechanism of Action
The mechanism of action of N-(piperidin-4-ylmethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Molecular Targets and Pathways:
Enzymes: The compound can target enzymes involved in metabolic pathways, affecting their function and altering cellular processes.
Comparison with Similar Compounds
- N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
- Pyridine-2-carboxamide derivatives
Comparison: N-(piperidin-4-ylmethyl)pyridine-2-carboxamide is unique due to its specific structural features, such as the presence of both piperidine and pyridine rings. This dual-ring structure imparts distinct chemical and biological properties, making it different from other similar compounds. For instance, the presence of the piperidine ring can enhance its binding affinity to certain biological targets compared to compounds lacking this feature .
Properties
IUPAC Name |
N-(piperidin-4-ylmethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12(11-3-1-2-6-14-11)15-9-10-4-7-13-8-5-10/h1-3,6,10,13H,4-5,7-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVJIHSPRWXJMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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